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Introduction
Streptomyces avidinii, a Gram-positive bacterium belonging to the Actinomycetales order, is

renowned for its production of the high-affinity biotin-binding protein, streptavidin. Beyond this

well-known protein, certain strains of S. avidinii have been shown to produce a variety of other

secondary metabolites with potential biological activities. This guide provides a comprehensive

overview of the identified small molecule secondary metabolites from Streptomyces avidinii,

with a focus on their isolation, characterization, and biological activities. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in natural product discovery and drug development.

Identified Secondary Metabolites from
Streptomyces avidinii SB9
An Arctic isolate, Streptomyces avidinii strain SB9, has been identified as a producer of several

unique secondary metabolites. These compounds were isolated from the culture broth of the

bacterium and structurally elucidated.[1] The primary identified small molecule secondary

metabolites are:

2-amino-3-dodecanol

Norophthalmic acid
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Di-(2-ethylhexyl) phthalate

These compounds have demonstrated antimicrobial properties, highlighting the potential of S.

avidinii as a source of novel bioactive molecules.[1]

Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity

of the secondary metabolites identified in Streptomyces avidinii SB9. It is important to note that

specific minimum inhibitory concentration (MIC) values for 2-amino-3-dodecanol and

norophthalmic acid from S. avidinii are not extensively reported in the available literature. The

data for di-(2-ethylhexyl) phthalate is derived from studies on this compound isolated from

various microbial sources.

Table 1: Antimicrobial Activity of 2-amino-3-dodecanol

Test Organism Activity
Concentration/Ass
ay

Source Organism
of Compound

Bacillus subtilis Active Agar diffusion assay
Streptomyces avidinii

SB9

Staphylococcus

aureus
Active Agar diffusion assay

Streptomyces avidinii

SB9

Candida albicans Active Agar diffusion assay
Streptomyces avidinii

SB9

Note: Specific MIC values were not provided in the primary literature for the compound isolated

from S. avidinii SB9.

Table 2: Biological Activity of Norophthalmic Acid

Activity Description

Antioxidant Protects cells from toxins such as free radicals.
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Note: Quantitative antioxidant data for norophthalmic acid from S. avidinii SB9 is not specified

in the cited literature.

Table 3: Antimicrobial Activity of Di-(2-ethylhexyl) phthalate

Test Organism MIC (µg/mL)
Source Organism of
Compound

Bacillus subtilis 32 Calotropis gigantea

Sarcina lutea 32 Calotropis gigantea

Staphylococcus aureus 64 - 128 Calotropis gigantea

Escherichia coli 128 Calotropis gigantea

Shigella dysenteriae 64 Calotropis gigantea

Pseudomonas aeruginosa 128 Calotropis gigantea

Candida albicans 64 Calotropis gigantea

Aspergillus niger 128 Calotropis gigantea

Note: The MIC values presented here are for di-(2-ethylhexyl) phthalate isolated from other

sources and are provided for comparative purposes.[2][3]

Experimental Protocols
The following sections detail the methodologies for the cultivation of Streptomyces avidinii SB9

and the subsequent isolation and purification of its secondary metabolites. These protocols are

based on the information provided in the primary literature and are supplemented with standard

laboratory practices.

Cultivation of Streptomyces avidinii SB9
Objective: To produce a sufficient biomass and secondary metabolite titer for extraction and

purification.

Materials:
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Streptomyces avidinii SB9 strain

Fermentation medium (per liter):

Soybean meal: 30 g

Casein hydrolysate: 5 g

Sodium glutamate: 3 g

MgSO₄: 5 g

CaCO₃: 4 g

NH₄Cl: 3 g

NH₄NO₃: 1 g

CoCl₂: 10 mg

Erlenmeyer flasks

Rotary shaker

Procedure:

Prepare the fermentation medium and sterilize by autoclaving.

Inoculate a sterile Erlenmeyer flask containing the fermentation medium with a spore

suspension or a vegetative mycelial culture of S. avidinii SB9.

Incubate the culture on a rotary shaker at 250 rpm for the optimal fermentation period

required for secondary metabolite production. The optimal growth temperature for this

psychrotolerant strain is between 20°C and 28°C.[1]

Monitor the culture for growth and secondary metabolite production using appropriate

analytical techniques (e.g., HPLC, bioassays).
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Extraction and Purification of Secondary Metabolites
Objective: To isolate and purify 2-amino-3-dodecanol, norophthalmic acid, and di-(2-ethylhexyl)

phthalate from the culture broth.

Materials:

Culture broth from S. avidinii SB9 fermentation

Ethyl acetate

Methanol

Acetone

Ether

Silica gel for column chromatography

Preparative Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Solvent systems for chromatography

Rotary evaporator

Standard laboratory glassware

Procedure:

A. Extraction:

At the end of the fermentation period, centrifuge the culture broth to separate the mycelial

biomass from the supernatant.

Extract the supernatant twice with an equal volume of ethyl acetate.

Combine the ethyl acetate extracts and dry over anhydrous Na₂SO₄.
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Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude

extract.

B. Purification of Di-(2-ethylhexyl) phthalate:

Subject the crude extract to silica gel column chromatography.

Elute the column with a gradient of n-hexane and ethyl acetate.

Monitor the fractions by TLC and combine the fractions containing di-(2-ethylhexyl)

phthalate.

Further purify the combined fractions using preparative TLC with an appropriate solvent

system to yield the pure compound.

C. Purification of 2-amino-3-dodecanol and Norophthalmic acid:

The mycelial biomass is extracted with methanol.

The methanol extract is filtered and precipitated with acetone. The precipitate is re-dissolved

in a small amount of methanol and re-precipitated with a mixture of acetone and ether.[1]

The resulting precipitate is subjected to further purification steps, likely involving column

chromatography and preparative TLC, to isolate 2-amino-3-dodecanol and norophthalmic

acid. Specific details on the chromatographic conditions for these two compounds are not

extensively provided in the source literature but would involve polar solvent systems due to

the nature of the compounds.

Signaling Pathways and Experimental Workflows
The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process

involving a hierarchical network of regulatory genes. While the specific signaling pathways

governing the production of 2-amino-3-dodecanol, norophthalmic acid, and di-(2-ethylhexyl)

phthalate in S. avidinii have not been elucidated, a general model of secondary metabolism

regulation in Streptomyces can be depicted.
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Caption: Generalized signaling pathway for secondary metabolite regulation in Streptomyces.

The following diagram illustrates a typical workflow for the isolation and characterization of

secondary metabolites from Streptomyces.
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Caption: General experimental workflow for secondary metabolite discovery from

Streptomyces.
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Conclusion
Streptomyces avidinii SB9 represents a promising source of novel secondary metabolites with

potential applications in drug discovery. The identification of 2-amino-3-dodecanol,

norophthalmic acid, and di-(2-ethylhexyl) phthalate underscores the importance of exploring

unique environments, such as the Arctic, for microbial strains with untapped biosynthetic

potential. Further research is warranted to fully characterize the biological activities of these

compounds, elucidate their biosynthetic pathways, and optimize their production. The

methodologies and data presented in this guide provide a solid foundation for future

investigations into the secondary metabolism of Streptomyces avidinii.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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